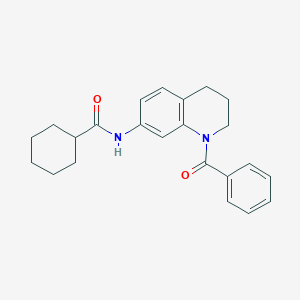
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (also known as NBTQ) is a synthetic small molecule belonging to the family of benzoyl-tetrahydroquinolin-7-yl amides. It is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential use in the treatment of various diseases. NBTQ has been found to possess a wide range of biological activities such as anti-inflammatory, antinociceptive, antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been reported to possess anti-cancer activity.
Mécanisme D'action
The exact mechanism of action of NBTQ is not fully understood. However, it is believed to act by blocking the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, NBTQ is believed to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Biochemical and Physiological Effects
NBTQ has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling. It also has antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been found to possess anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using NBTQ in laboratory experiments is that it is a non-steroidal anti-inflammatory drug, which means that it is less likely to cause side effects compared to other NSAIDs. In addition, NBTQ is relatively easy to synthesize and is readily available. However, one of the main limitations of using NBTQ in laboratory experiments is that it is not very stable and is prone to degradation in the presence of light and oxygen.
Orientations Futures
There are several potential future directions for the use of NBTQ. One potential direction is to further explore its potential therapeutic applications, such as its use in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. In addition, further research could be conducted on the mechanism of action of NBTQ and its potential side effects. Another potential direction is to explore the potential of NBTQ as an adjunct therapy for cancer, as there is evidence that it may possess anti-cancer activity. Finally, further research could be conducted on the stability of NBTQ in order to develop more stable formulations.
Méthodes De Synthèse
NBTQ can be synthesized by a two-step procedure which involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-cyclopentylpropanamide in the presence of a base. The reaction is carried out in anhydrous dichloromethane and the product is isolated by column chromatography. The purity of the product can be determined by thin-layer chromatography.
Applications De Recherche Scientifique
NBTQ has been studied extensively in laboratory studies for its potential therapeutic applications. Studies have shown that NBTQ has anti-inflammatory, antinociceptive, antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been reported to possess anti-cancer activity. It has been used in the treatment of various diseases such as arthritis, diabetes, and cancer. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-14-13-19-11-6-16-26(22(19)17-21)24(28)20-9-2-1-3-10-20/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZVNYHJLSNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6568823.png)
![2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568831.png)
![2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6568836.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6568842.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B6568846.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B6568855.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6568857.png)
![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568873.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)


![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)
